molecular formula C11H8N6OS B2393721 3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide CAS No. 484039-71-6

3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2393721
CAS No.: 484039-71-6
M. Wt: 272.29
InChI Key: LVCXBNCNCURVPY-UHFFFAOYSA-N
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Description

3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a compound that features a benzamide core substituted with a tetrazole ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The thiazole ring can be introduced via condensation reactions involving thioamides and α-haloketones. The final step often involves coupling the tetrazole and thiazole intermediates with a benzamide derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole and thiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-tetrazol-1-yl)benzamide: Lacks the thiazole ring, which may affect its biological activity and chemical reactivity.

    N-(thiazol-2-yl)benzamide: Lacks the tetrazole ring, which may influence its binding properties and stability.

    3-(1H-tetrazol-1-yl)-N-(pyridin-2-yl)benzamide: Contains a pyridine ring instead of a thiazole ring, which can alter its electronic properties and interactions with biological targets.

Uniqueness

3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of both tetrazole and thiazole rings, which confer distinct electronic and steric properties. This dual functionality can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6OS/c18-10(14-11-12-4-5-19-11)8-2-1-3-9(6-8)17-7-13-15-16-17/h1-7H,(H,12,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCXBNCNCURVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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